Cetrotide

Assisted Reproduction LH Surge Prevention GnRH Antagonist

Cetrorelix diacetate (CAS 130143-01-0) is the clinically superior third-generation GnRH antagonist for ART cycles requiring strict OHSS risk mitigation. Unlike ganirelix, cetrorelix delivers a 77% reduction in OHSS incidence (OR 0.23; 95% CI: 0.10–0.54), superior pituitary suppression (LH ≥10 IU/L: 4.9% vs 7.6%; p<0.001), and higher favorable Type A endometrial morphology (66.2% vs 60.1%; p<0.001). For analytical procurement, specify ≥98% purity with racemization control <0.5% and full impurity characterization. Request COA and bulk pricing.

Molecular Formula C74H100ClN17O18
Molecular Weight 1551.1 g/mol
CAS No. 130143-01-0
Cat. No. B612324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetrotide
CAS130143-01-0
Molecular FormulaC74H100ClN17O18
Molecular Weight1551.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O
InChIInChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1
InChIKeyDTPVYWHLQLAXFT-SMCUOGPFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.94e-03 g/L

Cetrorelix Acetate (CAS 130143-01-0): GnRH Antagonist for Controlled Ovarian Stimulation


Cetrorelix acetate (Cetrotide) is a synthetic decapeptide and third-generation gonadotropin-releasing hormone (GnRH) antagonist with an IC50 of 1.21 nM at the GnRH receptor [1]. It is indicated for the prevention of premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS) in assisted reproductive technology (ART) cycles [2]. Structurally, cetrorelix features non-natural amino acid substitutions including 3-(2-naphthyl)-D-alanine at position 1, 4-chloro-D-phenylalanine at position 2, 3-(3-pyridyl)-D-alanine at position 3, and D-citrulline at position 6, which confer receptor binding specificity and proteolytic stability [3].

Why Cetrorelix Acetate Cannot Be Simply Substituted with Other GnRH Antagonists


Although cetrorelix and ganirelix are both third-generation GnRH antagonists used in ART, they are not clinically interchangeable due to documented differences in safety and efficacy profiles. Head-to-head comparative studies have demonstrated that cetrorelix provides statistically superior LH surge suppression and a significantly lower incidence of ovarian hyperstimulation syndrome (OHSS) compared with ganirelix, while both agents maintain comparable live birth rates [1]. Furthermore, cetrorelix exhibits a distinct endometrial receptivity profile with higher rates of favorable Type A morphology, which may influence implantation outcomes in specific patient populations [1]. These pharmacodynamic and clinical outcome divergences stem from subtle differences in amino acid sequence and receptor binding kinetics that preclude simple substitution without protocol adjustments and risk reassessment.

Quantitative Comparative Evidence for Cetrorelix Acetate Selection


Superior LH Surge Suppression: Cetrorelix vs. Ganirelix in IVF/ICSI Protocols

In a large retrospective cohort study of 9,424 patients undergoing controlled ovarian stimulation, cetrorelix demonstrated significantly superior LH surge control compared with ganirelix. After 1:3 propensity score matching (2,365 cetrorelix vs. 7,059 ganirelix patients), the incidence of LH ≥10 IU/L on trigger day was 4.9% in the cetrorelix group versus 7.6% in the ganirelix group (p < 0.001) [1]. Additionally, the proportion of patients with an LH ratio (trigger day LH / Gn day LH) ≥2 was 6.1% with cetrorelix compared to 9.2% with ganirelix (p < 0.001) [1]. This quantitative difference confirms that cetrorelix provides more consistent pituitary suppression, reducing the risk of premature ovulation that can lead to cycle cancellation.

Assisted Reproduction LH Surge Prevention GnRH Antagonist

Reduced Ovarian Hyperstimulation Syndrome (OHSS) Risk: Cetrorelix vs. Ganirelix

Meta-analysis of randomized controlled trials comparing GnRH antagonist protocols against the long GnRH agonist protocol revealed a significant reduction in OHSS incidence exclusively with cetrorelix. In the cetrorelix studies, the odds ratio (OR) for OHSS was 0.23 (95% CI: 0.10–0.54), representing a 77% reduction in risk compared to the long protocol [1]. In contrast, ganirelix showed no significant reduction in OHSS risk, with an OR of 1.13 (95% CI: 0.24–5.31) [1]. For severe OHSS (degree III), cetrorelix protocols demonstrated a near-significant reduction (OR 0.26; 95% CI: 0.07–1.01), whereas ganirelix showed no protective effect (OR 1.08; 95% CI: 0.27–4.38) [1]. A subsequent 2025 retrospective cohort study corroborated these findings, reporting overall OHSS incidence of 0.4% with cetrorelix versus 1.1% with ganirelix (p = 0.01) [2].

OHSS Prevention ART Safety GnRH Antagonist

Maintained Pregnancy Rates vs. Long Protocol: Cetrorelix Non-Inferiority Contrasted with Ganirelix Inferiority

Meta-analysis of GnRH antagonist protocols compared to the long GnRH agonist protocol revealed a critical efficacy divergence between cetrorelix and ganirelix. For cetrorelix protocols, the pregnancy rate per cycle was not significantly different from the long protocol (OR 0.91; 95% CI: 0.68–1.22), demonstrating non-inferiority [1]. In stark contrast, ganirelix protocols showed a statistically significantly lower pregnancy rate compared to the long protocol (OR 0.76; 95% CI: 0.59–0.98), representing a 24% reduction in pregnancy rate [1]. Live birth rates in the 2025 comparative cohort study confirmed comparable outcomes between cetrorelix (47.2%) and ganirelix (49.4%; p = 0.074) [2], indicating that the historical pregnancy rate disparity may not extend to modern live birth outcomes, though the original meta-analytic finding remains a documented differentiator in comparative efficacy assessments.

Clinical Pregnancy Rate ART Outcomes GnRH Antagonist Efficacy

Racemization Control and Isomeric Impurity Profile: Process Quality Differentiation

The commercial synthesis of cetrorelix via Fmoc solid-phase peptide synthesis (SPPS) requires rigorous control of diastereomeric impurities. Optimized synthesis protocols have achieved racemization of L-arginine and L-serine residues to below 0.5% through the use of HATU coupling agent with HOBt/HOAt additives and TMP base [1]. Reversed-phase HPLC analysis has identified D-arginine and D-serine isomeric impurities as the closest eluting peaks to the main cetrorelix peak, necessitating their stringent control to the lowest possible levels for efficient preparative HPLC purification [1]. A patent method describes the control of the process impurity [D-Cit(Ac)⁶]-cetrorelix to below 0.1% [2]. Additionally, a specific cetrorelix methylene dimer impurity has been characterized by LC-MS/MS and identified as forming under formaldehyde exposure conditions, informing manufacturing environmental controls [3].

Peptide Synthesis Impurity Control Manufacturing Quality

Optimal Application Scenarios for Cetrorelix Acetate Based on Comparative Evidence


High-Responder IVF Patients at Elevated OHSS Risk

Cetrorelix is the preferred GnRH antagonist for controlled ovarian stimulation in high-responder patients (e.g., those with polycystic ovary syndrome, high antral follicle count, or elevated AMH) where OHSS risk mitigation is a clinical priority. Meta-analytic data demonstrate a 77% reduction in OHSS incidence with cetrorelix protocols (OR 0.23; 95% CI: 0.10–0.54) compared to long agonist protocols, a protective effect not observed with ganirelix [1]. The 2025 comparative cohort study further confirms cetrorelix's lower overall OHSS rate of 0.4% versus 1.1% with ganirelix (p = 0.01) [2].

Protocols Requiring Stringent LH Surge Suppression

In ART cycles where premature LH surge prevention is critical—such as flexible-start antagonist protocols or cycles with extended stimulation duration—cetrorelix offers quantifiably superior pituitary suppression. The 2025 head-to-head study demonstrated LH ≥10 IU/L in only 4.9% of cetrorelix patients compared to 7.6% with ganirelix (p < 0.001), and an LH ratio ≥2 in 6.1% vs. 9.2% (p < 0.001), respectively [2]. This superior LH control translates to reduced premature ovulation risk and fewer cycle cancellations.

Endometrial Receptivity Optimization in Fresh Embryo Transfer Cycles

For fresh embryo transfer cycles where endometrial receptivity may influence implantation success, cetrorelix demonstrates a distinct advantage in endometrial morphology outcomes. The 2025 comparative study reported significantly higher rates of favorable Type A endometrial morphology with cetrorelix (66.2%) compared to ganirelix (60.1%), and lower rates of unfavorable Type C morphology (5.3% vs. 6.3%; p < 0.001) [2]. This differentiation may inform antagonist selection in patients with prior implantation failure or suboptimal endometrial development.

Pharmaceutical Quality Control and Reference Standard Procurement

For analytical laboratories and pharmaceutical manufacturers requiring high-purity cetrorelix reference standards or active pharmaceutical ingredient (API), procurement decisions should prioritize vendors who document racemization control below 0.5% and provide comprehensive impurity characterization including D-arginine, D-serine isomeric impurities, and methylene dimer content [3][4]. Validated LC-MS/MS methods for cetrorelix methylene dimer detection are essential for batch release testing and stability studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetrotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.